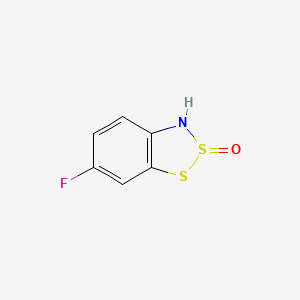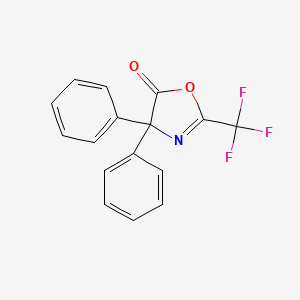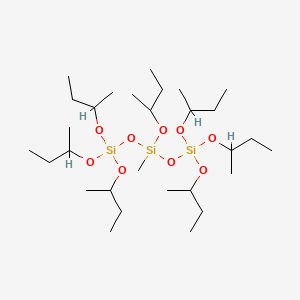
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- is a specialized organosilicon compound. It is part of the trisiloxane family, known for their unique structural properties and applications in various fields. This compound is characterized by its three silicon atoms connected by oxygen atoms, with organic groups attached to the silicon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisiloxane compounds typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. For trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)-, the process involves the reaction of a trisiloxane precursor with 1-methylpropoxy groups under the influence of a platinum catalyst .
Industrial Production Methods
Industrial production of trisiloxane compounds often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of silanols or siloxane ethers.
Reduction: Formation of silanes or siloxanes with reduced functional groups.
Substitution: Formation of substituted trisiloxane derivatives.
Scientific Research Applications
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized as a surfactant in agricultural formulations, enhancing the spread and absorption of pesticides
Mechanism of Action
The mechanism of action of trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with hydrophobic surfaces, reducing surface tension and enhancing wetting properties.
Pathways Involved: It facilitates the penetration of active ingredients in formulations, improving their efficacy and performance.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Known for its use in hydrosilylation reactions and as a surfactant.
1,1,3,3,5,5-Hexamethyltrisiloxane: Used in the synthesis of silicone-based materials and as a reagent in organic chemistry.
Uniqueness
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- is unique due to its specific functional groups, which provide enhanced wetting and spreading properties compared to other trisiloxane compounds. This makes it particularly valuable in applications requiring efficient surface coverage and penetration .
Properties
CAS No. |
67060-83-7 |
|---|---|
Molecular Formula |
C29H66O9Si3 |
Molecular Weight |
643.1 g/mol |
IUPAC Name |
tributan-2-yl [butan-2-yloxy-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C29H66O9Si3/c1-16-23(8)30-39(15,37-40(31-24(9)17-2,32-25(10)18-3)33-26(11)19-4)38-41(34-27(12)20-5,35-28(13)21-6)36-29(14)22-7/h23-29H,16-22H2,1-15H3 |
InChI Key |
GEKNNYPUPLXYHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


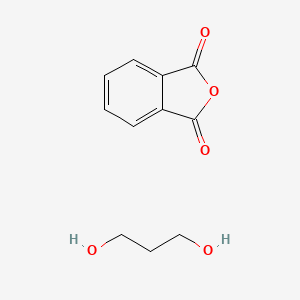
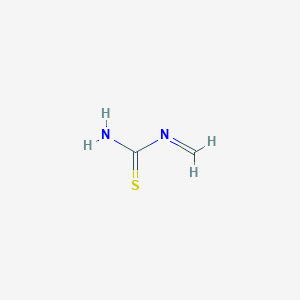
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

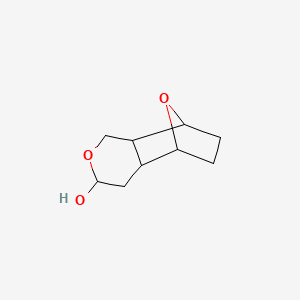
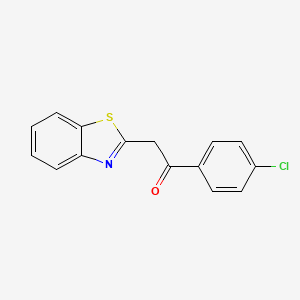
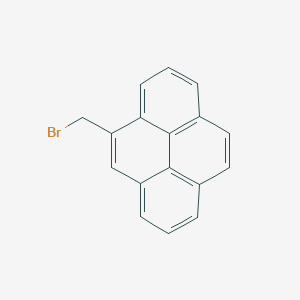
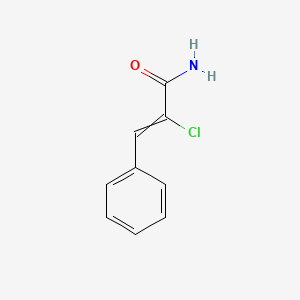
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
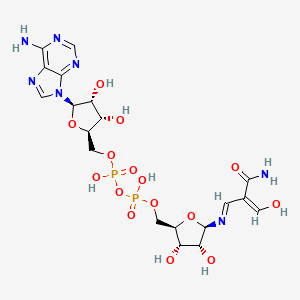
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

